4-[(Cyclohept-1-en-1-yl)oxy]morpholine
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Overview
Description
4-[(Cyclohept-1-en-1-yl)oxy]morpholine is a chemical compound with the molecular formula C11H19NO It is characterized by a morpholine ring attached to a cycloheptene moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohept-1-en-1-yl)oxy]morpholine typically involves the reaction of morpholine with cycloheptene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Morpholine+Cycloheptene oxide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohept-1-en-1-yl)oxy]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-[(Cyclohept-1-en-1-yl)oxy]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohept-1-en-1-yl)oxy]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: Similar in structure but with a cyclohexene ring instead of a cycloheptene ring.
1-Morpholino-1-cycloheptene: Another compound with a similar structure but different connectivity.
Uniqueness
4-[(Cyclohept-1-en-1-yl)oxy]morpholine is unique due to the presence of the cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes.
Properties
CAS No. |
60719-23-5 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(cyclohepten-1-yloxy)morpholine |
InChI |
InChI=1S/C11H19NO2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h5H,1-4,6-10H2 |
InChI Key |
NUFKCOFGTVCZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)ON2CCOCC2 |
Origin of Product |
United States |
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